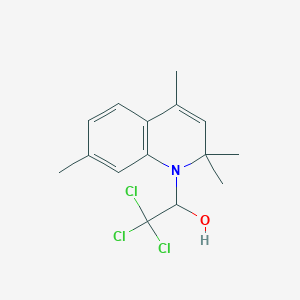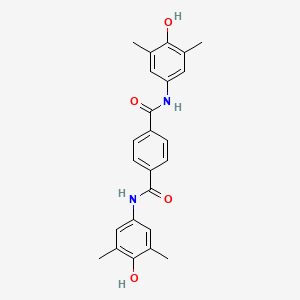
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol, also known as TCDDOH, is a synthetic compound that has been widely used in scientific research. TCDDOH is a derivative of quinoline and has been used as a tool for studying the biochemical and physiological effects of various compounds.
作用机制
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol acts as an agonist for the AhR pathway. When 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol binds to the AhR, it induces the expression of various genes that are involved in the regulation of physiological processes. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Biochemical and Physiological Effects:
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been shown to induce the expression of various genes involved in the regulation of physiological processes, including the immune system, the nervous system, and the cardiovascular system. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has also been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
实验室实验的优点和局限性
The advantages of using 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in lab experiments include its ability to induce the expression of various genes involved in the regulation of physiological processes and its ability to induce the expression of cytochrome P450 enzymes. The limitations of using 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in lab experiments include its potential toxicity and its limited solubility in water.
未来方向
For the use of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol in scientific research include the development of new compounds that can selectively activate or inhibit the AhR pathway, the development of new methods for the synthesis of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol, and the investigation of the potential therapeutic applications of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol and its potential toxicity.
合成方法
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol can be synthesized through a multi-step process. The first step involves the synthesis of 2,2,2-trichloroethyl chloroformate from 2,2,2-trichloroethanol and phosgene. The second step involves the reaction of 2,2,2-trichloroethyl chloroformate with 2,2,4,7-tetramethylquinoline to form 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl chloroformate. The final step involves the reaction of 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl chloroformate with sodium hydroxide to form 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol.
科学研究应用
2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has been used to study the effects of compounds on the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of various physiological processes. 2,2,2-trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol has also been used to study the effects of compounds on the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
属性
IUPAC Name |
2,2,2-trichloro-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO/c1-9-5-6-11-10(2)8-14(3,4)19(12(11)7-9)13(20)15(16,17)18/h5-8,13,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHXOILQZFBSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(C(Cl)(Cl)Cl)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)
![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)
![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5152646.png)